molecular formula C10H11NO B12291728 7-Ethylidene-1a,2,3,7-tetrahydrocyclopent(b)oxireno(c)pyridine CAS No. 23846-85-7

7-Ethylidene-1a,2,3,7-tetrahydrocyclopent(b)oxireno(c)pyridine

Cat. No.: B12291728
CAS No.: 23846-85-7
M. Wt: 161.20 g/mol
InChI Key: KQSFHAWSULOGRI-FARCUNLSSA-N
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Description

(1aR,7E,7aS)-7-Ethylidene-1a,2,3,7-tetrahydrocyclopent[b]oxireno[c]pyridine is a complex organic compound with a unique structure that includes a cyclopentane ring fused with an oxirane and a pyridine ring

Preparation Methods

The synthesis of (1aR,7E,7aS)-7-Ethylidene-1a,2,3,7-tetrahydrocyclopent[b]oxireno[c]pyridine involves several steps, typically starting with the preparation of the cyclopentane ring, followed by the introduction of the oxirane and pyridine rings. The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry and yield of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.

Chemical Reactions Analysis

(1aR,7E,7aS)-7-Ethylidene-1a,2,3,7-tetrahydrocyclopent[b]oxireno[c]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethylidene group.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other substituents can be introduced using reagents like sodium halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(1aR,7E,7aS)-7-Ethylidene-1a,2,3,7-tetrahydrocyclopent[b]oxireno[c]pyridine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1aR,7E,7aS)-7-Ethylidene-1a,2,3,7-tetrahydrocyclopent[b]oxireno[c]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the conformation and activity of the target molecules. This interaction can modulate various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar compounds to (1aR,7E,7aS)-7-Ethylidene-1a,2,3,7-tetrahydrocyclopent[b]oxireno[c]pyridine include:

The uniqueness of (1aR,7E,7aS)-7-Ethylidene-1a,2,3,7-tetrahydrocyclopent[b]oxireno[c]pyridine lies in its fused ring structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

23846-85-7

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

(10E)-10-ethylidene-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-diene

InChI

InChI=1S/C10H11NO/c1-2-7-3-4-8-10(7)9(12-10)5-6-11-8/h2-4,9H,5-6H2,1H3/b7-2+

InChI Key

KQSFHAWSULOGRI-FARCUNLSSA-N

Isomeric SMILES

C/C=C/1\C=CC2=NCCC3C12O3

Canonical SMILES

CC=C1C=CC2=NCCC3C12O3

Origin of Product

United States

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